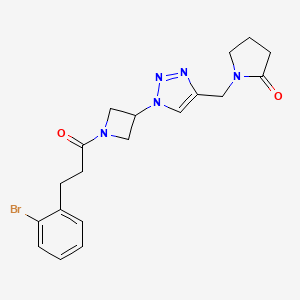

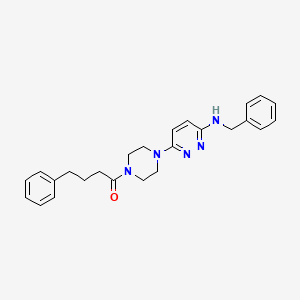

1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

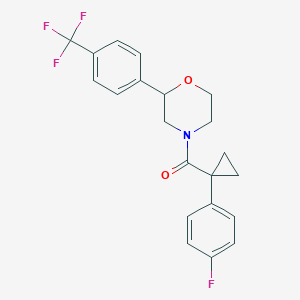

The compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a propanoyl group, an azetidine ring, a 1H-1,2,3-triazole ring, and a pyrrolidin-2-one ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the azetidine and triazole rings, as well as the oxygen in the pyrrolidin-2-one ring, suggests that this compound could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings and functional groups could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transmetalated with palladium to form new carbon–carbon bonds. The compound could serve as a valuable boron reagent in SM coupling reactions .

Protodeboronation

Protodeboronation involves the removal of a boron group from a boronic ester. While alkyl boronic esters are commonly used, protodeboronation is less explored. Your compound could potentially be investigated for its protodeboronation properties, contributing to the development of new synthetic methodologies .

Photoredox Catalysis

Photoredox catalysis utilizes light to drive chemical reactions. Your compound might exhibit interesting photoredox behavior, potentially participating in deboronation reactions. Investigating its reactivity under photoredox conditions could reveal novel applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,11,16H,3,6-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJHMTGGTYCBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2435112.png)

![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)

![6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2435125.png)

![N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435130.png)

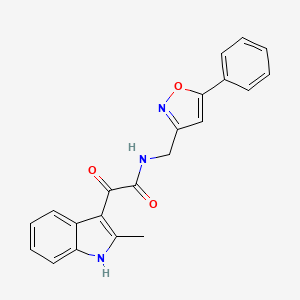

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435131.png)